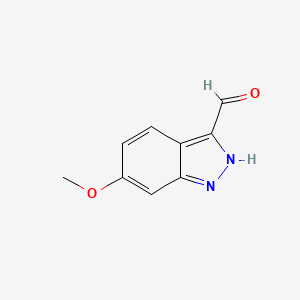![molecular formula C8H7ClN2O B1593128 (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol CAS No. 1015610-07-7](/img/structure/B1593128.png)
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Descripción general
Descripción
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: is a halogenated heterocyclic compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of 4-chloropyridine derivatives
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the chloro or methanol positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-one
Reduction: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ylmethane
Substitution: Various substituted pyrrolopyridines
Aplicaciones Científicas De Investigación
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Studied for its therapeutic potential in various diseases, including cancer and neurological disorders.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: is similar to other halogenated pyrrolopyridines, such as 4-bromopyrrolo[2,3-b]pyridin-5-ylmethanol and 4-fluoropyrrolo[2,3-b]pyridin-5-ylmethanol . its unique chloro substituent imparts distinct chemical and biological properties, making it a valuable compound in its own right.
Comparación Con Compuestos Similares
4-Bromopyrrolo[2,3-b]pyridin-5-ylmethanol
4-Fluoropyrrolo[2,3-b]pyridin-5-ylmethanol
4-Iodopyrrolo[2,3-b]pyridin-5-ylmethanol
Propiedades
IUPAC Name |
(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-7-5(4-12)3-11-8-6(7)1-2-10-8/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAYGQBBYROBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640164 | |
| Record name | (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015610-07-7 | |
| Record name | (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(Aminomethyl)cyclopropyl]methanol](/img/structure/B1593053.png)









